molecular formula C12H15ClN2O4 B8076353 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid

Cat. No.: B8076353
M. Wt: 286.71 g/mol
InChI Key: UYKIMHSHOUTZEM-UHFFFAOYSA-N
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Description

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a chloronicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid typically involves the protection of the amino group with a Boc group, followed by chlorination and subsequent functionalization of the nicotinic acid core. The Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The chlorination step can be carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve scalable processes such as continuous flow synthesis, which allows for efficient and controlled reactions.

Chemical Reactions Analysis

Types of Reactions: 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The chloronicotinic acid moiety can participate in various chemical reactions, facilitating the formation of desired products .

Biological Activity

6-((tert-Butoxycarbonyl)(methyl)amino)-5-chloronicotinic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated nicotinic acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino function. The structural formula can be represented as follows:

C13H15ClN2O2\text{C}_{13}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, particularly in receptor binding and enzyme inhibition.

Research indicates that compounds like this compound may act as antagonists at certain receptors, notably the Calcitonin Gene-Related Peptide (CGRP) receptors. This mechanism is significant in treating conditions such as migraines and other neurovascular disorders. The compound's ability to modulate neurotransmitter systems suggests potential applications in neuropharmacology.

Antimicrobial Properties

Studies have demonstrated that derivatives of chloronicotinic acids exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi, outperforming traditional antibiotics in some cases.

Microorganism Activity Level Reference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxic effects, making it a candidate for further investigation in cancer therapy.

Cell Line IC50 (µM) Reference
HeLa15
MCF-710
A54912

Case Studies

  • CGRP Antagonism : A study focusing on the CGRP receptor antagonists highlighted the role of similar compounds in reducing migraine frequency. The findings suggested that this compound could be developed as a therapeutic agent for migraine treatment due to its receptor-binding affinity and resultant pharmacological effects .
  • Antiproliferative Activity : In vitro studies demonstrated that this compound inhibited cell proliferation in breast cancer cells, indicating potential use as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

5-chloro-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15(4)9-8(13)5-7(6-14-9)10(16)17/h5-6H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKIMHSHOUTZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(C=C(C=N1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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